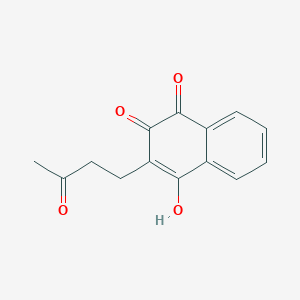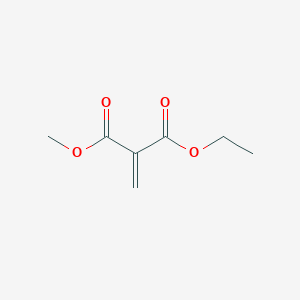
2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane is a unique organophosphorus compound characterized by its distinctive structure, which includes a phosphorus atom bonded to a silicon ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane typically involves the reaction of phenylphosphine with tetramethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphadisilolanes.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activity and use in drug development.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with metals and other elements, making it a versatile ligand in coordination chemistry. The silicon atoms in the ring structure contribute to its stability and reactivity, allowing it to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound has a similar tetramethyl structure but lacks the phosphorus and silicon atoms.
Phenylboronic acid pinacol ester: This compound has a phenyl group and boron atom, making it structurally similar but chemically distinct.
Uniqueness
2,2,5,5-Tetramethyl-1-phenyl-1,2,5-phosphadisilolane is unique due to its combination of phosphorus and silicon atoms in a single molecule. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63746-57-6 |
|---|---|
Fórmula molecular |
C12H21PSi2 |
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-1-phenyl-1,2,5-phosphadisilolane |
InChI |
InChI=1S/C12H21PSi2/c1-14(2)10-11-15(3,4)13(14)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clave InChI |
OZXPGKOBVHXQIV-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC[Si](P1C2=CC=CC=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)

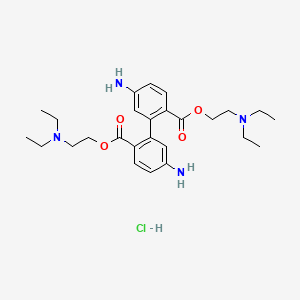

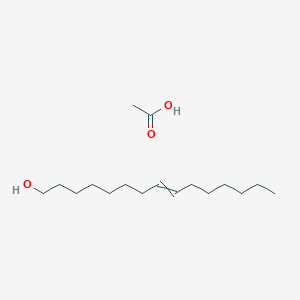
phosphanium](/img/structure/B14495342.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
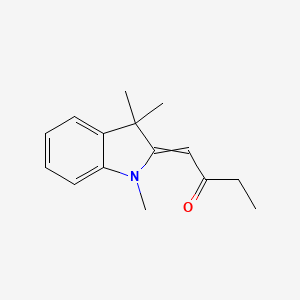

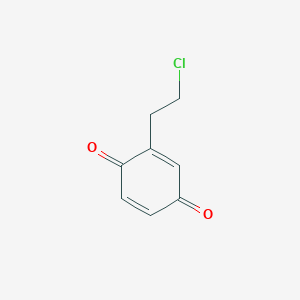
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
